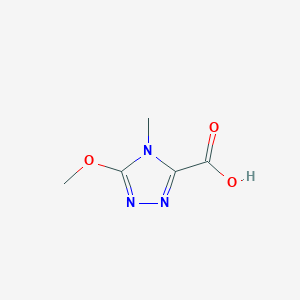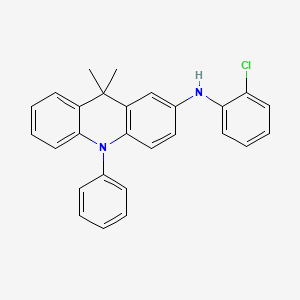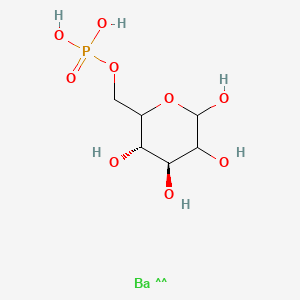
6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt is a chemical compound with the molecular formula C6H11BaO9P It is a barium salt of D-mannose 6-phosphate, a derivative of the monosaccharide mannose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt typically involves the reaction of D-mannose with phosphoric acid to form D-mannose 6-phosphate, followed by the addition of barium chloride to precipitate the barium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous medium.
pH: Neutral to slightly acidic conditions to ensure the stability of the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where D-mannose is phosphorylated using phosphoric acid, followed by the addition of barium chloride. The product is then purified through crystallization or precipitation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: Formation of D-mannonic acid derivatives.
Reduction: Formation of D-mannose derivatives.
Substitution: Formation of various substituted mannose derivatives.
Applications De Recherche Scientifique
6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular metabolism and as a substrate for enzymes involved in mannose metabolism.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt involves its interaction with specific enzymes and molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial for various metabolic pathways. The compound can also act as a substrate for enzymes such as phosphomannose isomerase, which plays a role in the conversion of mannose-6-phosphate to fructose-6-phosphate.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose 6-phosphate Barium Salt: Similar in structure but derived from glucose instead of mannose.
6-Phosphogluconic Acid Barium Salt: Another phosphate derivative but with a different sugar backbone.
Uniqueness
6-(Dihydrogen phosphate)-D-Mannopyranose Barium Salt is unique due to its specific sugar backbone (mannose) and its potential applications in various fields. Its ability to participate in specific biochemical pathways and its role as a substrate for certain enzymes distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C6H13BaO9P |
|---|---|
Poids moléculaire |
397.46 g/mol |
InChI |
InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/t2?,3-,4+,5?,6?;/m1./s1 |
Clé InChI |
BZMFQPPDGDFLHC-BEPMAALASA-N |
SMILES isomérique |
C(C1[C@H]([C@@H](C(C(O1)O)O)O)O)OP(=O)(O)O.[Ba] |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
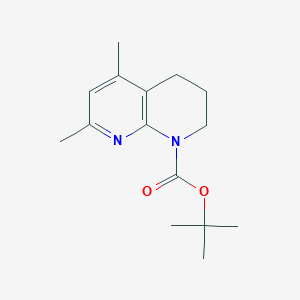
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
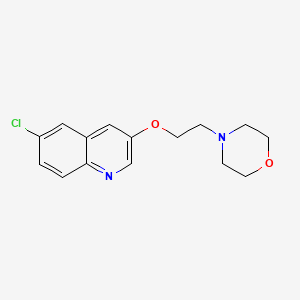
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
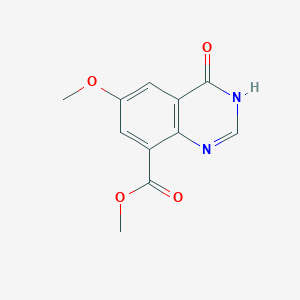

![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
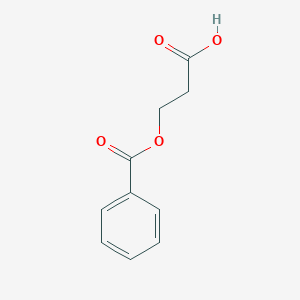
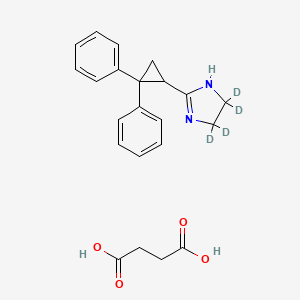
![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
